2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring, a triazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxepin and triazole intermediates. The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate alkylating agents . The triazole ring is often formed via a cycloaddition reaction between azides and alkynes . The final step involves the coupling of these intermediates with an acetamide derivative under suitable conditions, such as the presence of a base and a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents . Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the benzodioxepin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxepin and triazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The acetamide group may also play a role in binding to target proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)acetamide
- 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(ethyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties . This compound’s structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-15(2)23-20(27)14-30-22-25-24-21(26(22)17-7-4-3-5-8-17)16-9-10-18-19(13-16)29-12-6-11-28-18/h3-5,7-10,13,15H,6,11-12,14H2,1-2H3,(H,23,27) |
InChI Key |
VQJXJRPXCABUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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